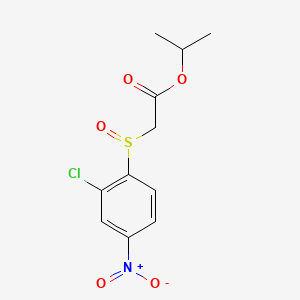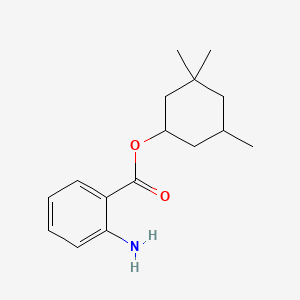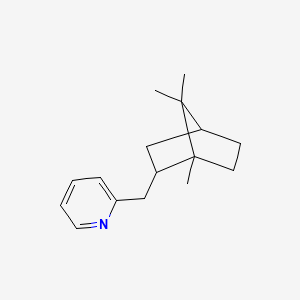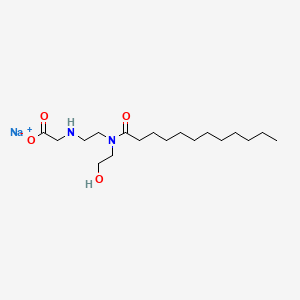
2,2'-Biazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Biazulene is a unique aromatic hydrocarbon composed of two azulene units connected at the 2-position. Azulene itself is a nonbenzenoid bicyclic aromatic hydrocarbon, known for its striking blue color and large dipole moment. The fusion of an electron-rich five-membered ring and an electron-poor seven-membered ring gives azulene its distinctive properties, which are further enhanced in 2,2’-Biazulene .
Méthodes De Préparation
The synthesis of 2,2’-Biazulene typically involves Ullmann-type coupling reactions of haloazulene derivatives. For instance, the reaction of ethyl 3-iodoazulene-1-carboxylate with 2-iodoazulene-1-carboxylate yields diethyl 2,2’-biazulene-1,1’-dicarboxylate . This compound can then be decarboxylated to produce 2,2’-Biazulene.
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
2,2’-Biazulene has several applications in scientific research:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its unique photophysical properties.
Materials Science: The compound is a building block for advanced organic materials, including liquid crystals and molecular switches.
Biological Studies: Azulene derivatives, including 2,2’-Biazulene, have shown potential in biological applications due to their unique electronic properties.
Mécanisme D'action
The mechanism of action of 2,2’-Biazulene involves its interaction with molecular targets through its unique electronic structure. The electron-rich five-membered ring and electron-poor seven-membered ring create a stable “donor-acceptor” resonance structure, which allows for efficient charge transport and interaction with various molecular pathways .
Comparaison Avec Des Composés Similaires
2,2’-Biazulene can be compared with other azulene derivatives such as 1,1’-Biazulene and 2,6’-Biazulene. While all these compounds share the azulene core, their properties differ based on the position of the connection between the azulene units. For example, 2,6’-Biazulene has been shown to have different redox properties compared to 2,2’-Biazulene . Other similar compounds include azuliporphyrins and calixazulenes, which also exhibit unique electronic and photophysical properties .
Propriétés
Numéro CAS |
82893-99-0 |
|---|---|
Formule moléculaire |
C20H14 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
2-azulen-2-ylazulene |
InChI |
InChI=1S/C20H14/c1-3-7-15-11-19(12-16(15)8-4-1)20-13-17-9-5-2-6-10-18(17)14-20/h1-14H |
Clé InChI |
LJQDJMVXYRSZDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=C2C=C1)C3=CC4=CC=CC=CC4=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















